molecular formula C9H11N3OS B3335639 2-acetyl-N-phenylhydrazinecarbothioamide CAS No. 13153-00-9

2-acetyl-N-phenylhydrazinecarbothioamide

Cat. No. B3335639
Key on ui cas rn: 13153-00-9
M. Wt: 209.27 g/mol
InChI Key: CCUVLDJKNQKTJS-UHFFFAOYSA-N
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Patent
US04675276

Procedure details

By reacting 27 g of phenyl isothiocyanate and 15 g of acetylhydrazine in ethanol at room temperature, 1-acetyl-4-phenylthiosemicarbazide was formed, which was collected by filtration and refluxed in ethanol in the presence of sodium ethylate to provide 3-mercapto-5-methyl-4-phenyl-1,2,4-triazole.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([NH:13][NH2:14])(=[O:12])[CH3:11]>C(O)C>[C:10]([NH:13][NH:14][C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[S:9])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC(=S)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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